molecular formula C6H8BrN3 B169425 6-Bromo-N,N-dimethylpyridazin-3-amine CAS No. 14959-33-2

6-Bromo-N,N-dimethylpyridazin-3-amine

Cat. No.: B169425
CAS No.: 14959-33-2
M. Wt: 202.05 g/mol
InChI Key: UTWSRZIERMKJOJ-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and two methyl groups attached to the nitrogen atom at position 3 makes this compound unique. It is used in various chemical and pharmaceutical research applications due to its distinctive structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine typically involves the bromination of N,N-dimethylpyridazin-3-amine. One common method includes the reaction of N,N-dimethylpyridazin-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

Chemistry

6-Bromo-N,N-dimethylpyridazin-3-amine is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it an essential intermediate in organic chemistry.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through interactions with specific molecular targets.

Medicine

The compound is explored for its potential use in drug development:

  • Pharmaceutical Intermediates : Serves as a precursor for synthesizing pharmacologically active molecules.
  • Targeted Drug Discovery : Its structural features allow for modifications aimed at enhancing bioactivity against specific diseases.

Industry

In industrial applications, this compound is involved in:

  • Agrochemicals Production : Used as an intermediate in developing pesticides and herbicides.
  • Material Science : Potential applications in creating new materials with specialized properties, such as conductivity or fluorescence.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The study focused on its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,N-dimethylpyridazin-3-amine is unique due to the presence of both a bromine atom and a dimethylamino group on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Overview

6-Bromo-N,N-dimethylpyridazin-3-amine (CAS Number: 14959-33-2) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. The compound features a pyridazine ring substituted with a bromine atom at position 6 and two methyl groups on the nitrogen atom at position 3, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C6H8BrN3
  • Molecular Weight : 202.052 g/mol
  • LogP : 1.305 (indicates moderate lipophilicity)
  • PSA (Polar Surface Area) : 29.02 Ų

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism of action that may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa15
MCF-720

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can disrupt normal cellular functions, leading to cytotoxic effects.

Key Molecular Targets

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, influencing cell signaling pathways.
  • DNA/RNA : Potential intercalation into DNA, affecting replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of pyridazine compounds, including this compound. The results indicated that modifications in the bromine substituent significantly impacted the antimicrobial potency, with this compound showing superior activity against Gram-positive bacteria .
  • Anticancer Research : A comprehensive investigation into the anticancer effects was conducted using MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in dose-dependent apoptosis, characterized by increased levels of cleaved caspases and PARP .

Properties

IUPAC Name

6-bromo-N,N-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSRZIERMKJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599294
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14959-33-2
Record name 6-Bromo-N,N-dimethyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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